

Purity and stability of "Omeprazole sulfone N-oxide- $^{13}\text{C},\text{d}_3$ "

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Compound of Interest

Compound Name: *Omeprazole sulfone N-oxide- $^{13}\text{C},\text{d}_3$*

Cat. No.: *B12392007*

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An In-Depth Technical Guide to the Purity and Stability of Omeprazole Sulfone N-oxide- $^{13}\text{C},\text{d}_3$

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole sulfone N-oxide- $^{13}\text{C},\text{d}_3$ is a stable isotope-labeled derivative of an Omeprazole metabolite. Stable isotope-labeled compounds are critical tools in drug development, particularly in pharmacokinetic and metabolism studies, where they serve as internal standards for quantitative analysis.^{[1][2][3]} The purity and stability of such standards are paramount to ensure the accuracy and reliability of experimental data. This guide provides a comprehensive overview of the available information on the purity and stability of Omeprazole sulfone N-oxide- $^{13}\text{C},\text{d}_3$, supplemented with data from studies on the parent compound, Omeprazole, to infer its chemical behavior.

Compound Specifications

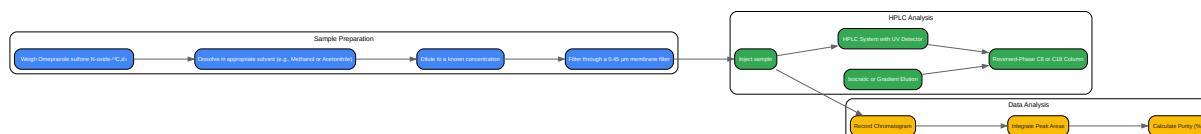
Quantitative data for Omeprazole sulfone N-oxide- $^{13}\text{C},\text{d}_3$ is summarized from commercial suppliers.

Parameter	Specification	Reference
Chemical Formula	$C_{16}^{13}CH_{16}D_3N_3O_5S$	[4]
Molecular Weight	381.43 g/mol	[4]
Appearance	White Solid	[4][5]
Purity (by HPLC)	≥99% to 99.8%	[4][5]
Storage Condition	2-8°C	[5]
Solubility	Slightly soluble in DMSO and Methanol (with heat)	[5]

Purity Assessment: Recommended Experimental Protocol

While specific analytical protocols for Omeprazole sulfone N-oxide- $^{13}C, d_3$ are not publicly available, established stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Omeprazole and its related substances can be readily adapted. These methods are designed to separate the active pharmaceutical ingredient from its potential impurities and degradation products.

A typical experimental workflow for purity assessment is outlined below:



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Caption: A generalized workflow for the purity determination of Omeprazole sulfone N-oxide-¹³C,₃ by HPLC.

Recommended HPLC Method Parameters (Adapted from Omeprazole Analysis)

The following table summarizes typical HPLC conditions that can be used as a starting point for the analysis of Omeprazole sulfone N-oxide-¹³C,₃.

Parameter	Recommended Conditions	Reference
Column	Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)	[6] [7] [8] [9] [10]
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate buffer pH 7.4- 7.6) and an organic modifier (e.g., acetonitrile or methanol). A common ratio is in the range of 60:40 to 75:25 (buffer:organic).	[6] [10] [11] [12]
Flow Rate	1.0 mL/min	[6] [8] [10]
Detection	UV at 280 nm or 302 nm	[7] [10] [11]
Column Temperature	25°C	[6] [7]
Injection Volume	5-20 µL	[9]

Stability Profile

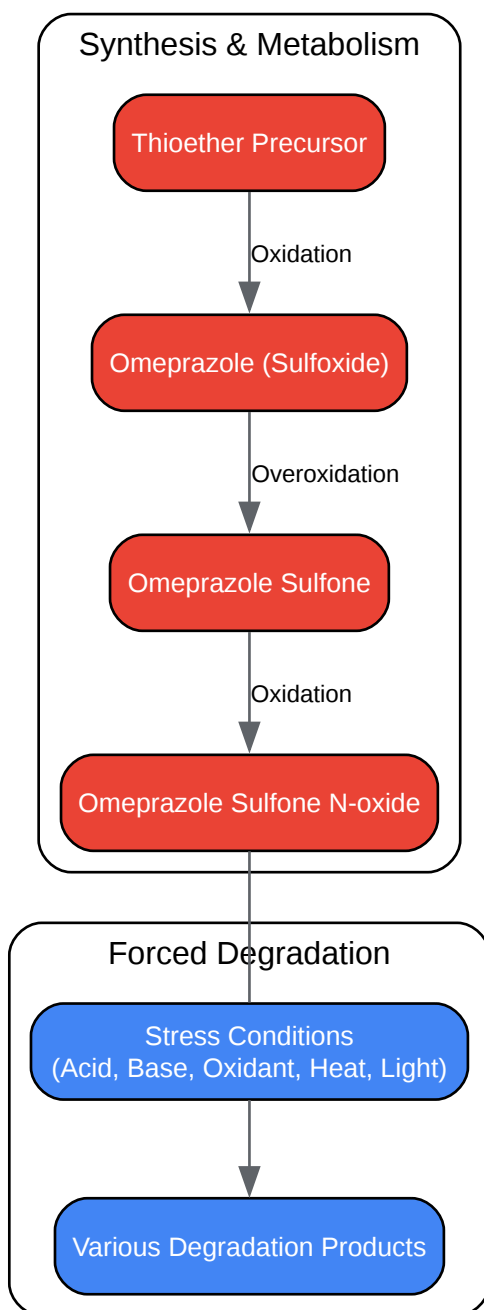
Detailed stability studies for Omeprazole sulfone N-oxide-¹³C,₃ are not readily available in the public domain. However, forced degradation studies on Omeprazole provide significant insights into the stability of the core benzimidazole structure. The isotopic labeling with ¹³C and deuterium is not expected to significantly alter the chemical stability of the molecule.[\[13\]](#)

Summary of Forced Degradation Studies on Omeprazole

Stress Condition	Observations	Reference
Acidic Hydrolysis	Omeprazole is highly unstable in acidic conditions, showing significant degradation. For instance, in 0.1 N HCl, degradation of over 60% has been observed.[14] This is a well-documented characteristic of proton pump inhibitors.	[5][9][14]
Basic Hydrolysis	The compound is more stable under alkaline conditions. Mild degradation (around 4-15%) is typically observed in basic media (e.g., 0.1 N NaOH).[9][14]	[9][14]
Oxidative Stress	Omeprazole is susceptible to oxidation. Treatment with hydrogen peroxide (e.g., 3% H ₂ O ₂) can lead to significant degradation, potentially forming sulfone and N-oxide derivatives.[9][14][15] The title compound itself is a product of oxidative metabolism.	[4][9][14][15]
Thermal Degradation	The drug shows some degradation under dry heat conditions (e.g., 60°C), although it is generally more stable than when subjected to hydrolytic or oxidative stress.[14][15]	[14][15]
Photolytic Degradation	Exposure to UV light can induce degradation.[15]	[15]

Logical Relationship of Degradation

The formation of Omeprazole sulfone N-oxide is a result of the overoxidation of the initial thioether intermediate during synthesis or the metabolism of Omeprazole.[4] Further degradation is likely to follow pathways similar to those of Omeprazole under stress conditions.



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Caption: A simplified diagram showing the synthetic/metabolic relationship and potential degradation of Omeprazole derivatives.

Storage and Handling Recommendations

Based on the available data and the known instability of Omeprazole, the following storage and handling procedures are recommended for Omeprazole sulfone N-oxide- $^{13}\text{C},\text{d}_3$:

- **Storage Temperature:** The compound should be stored at 2-8°C as recommended by suppliers.[5] For long-term storage, colder temperatures (e.g., -20°C) may be considered, particularly for solutions.
- **Protection from Light:** To prevent photolytic degradation, the compound should be stored in light-resistant containers.
- **Inert Atmosphere:** For long-term storage of the solid material, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
- **Solution Stability:** Solutions of Omeprazole are known to be unstable in acidic pH. Therefore, if solutions are to be prepared for analytical purposes, they should be prepared fresh in a neutral or slightly alkaline solvent or buffer and used promptly. Stock solutions in organic solvents like methanol or acetonitrile are generally more stable but should be stored at low temperatures and protected from light.

Conclusion

Omeprazole sulfone N-oxide- $^{13}\text{C},\text{d}_3$ is a high-purity, stable isotope-labeled compound essential for sensitive bioanalytical assays. While specific stability data for this labeled analog is scarce, a comprehensive understanding of its stability can be inferred from the extensive studies conducted on the parent drug, Omeprazole. The primary degradation pathways for the core molecule are hydrolysis in acidic conditions and oxidation. By adhering to the recommended storage and handling procedures, and by employing appropriate analytical methods for purity verification, researchers can ensure the integrity of this standard and the reliability of their experimental results.

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